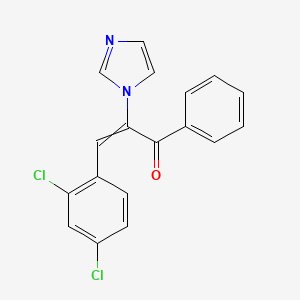
3-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)-1-phenylprop-2-en-1-one: imidazole-phenylpropenone , is a synthetic organic compound. Its chemical formula is C17H11Cl2N3O. Let’s explore its preparation methods, reactions, applications, and more.
Métodos De Preparación
a. Synthetic Routes: Several synthetic routes exist for imidazole-phenylpropenone. One common method involves the condensation of 2,4-dichlorobenzaldehyde with 1-phenyl-1H-imidazole-2-amine. The reaction typically occurs under acidic conditions, yielding the desired compound.
b. Reaction Conditions: The condensation reaction proceeds in solvents like ethanol or acetic acid. Acidic catalysts, such as hydrochloric acid or sulfuric acid, facilitate the formation of the imidazole ring.
c. Industrial Production: While not widely produced industrially, imidazole-phenylpropenone can be synthesized on a laboratory scale. Its applications drive research interest, but large-scale production remains limited.
Análisis De Reacciones Químicas
a. Reactions: Imidazole-phenylpropenone undergoes various reactions:
Oxidation: It can be oxidized to form imidazole-phenylpropenoic acid.
Reduction: Reduction leads to the corresponding imidazole-phenylpropenol.
Substitution: Halogenation or other substitution reactions modify the phenyl ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) are used.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are common reducing agents.
Substitution: Halogens (e.g., chlorine or bromine) or nucleophilic reagents (e.g., amines) participate in substitution reactions.
c. Major Products: The major products depend on the specific reaction. For example:
- Oxidation yields imidazole-phenylpropenoic acid.
- Reduction produces imidazole-phenylpropenol.
Aplicaciones Científicas De Investigación
Imidazole-phenylpropenone finds applications in:
Medicine: It may exhibit antimicrobial or antifungal properties due to its imidazole moiety.
Chemical Biology: Researchers explore its interactions with enzymes and receptors.
Industry: Limited industrial use, but its unique structure inspires further investigation.
Mecanismo De Acción
The compound’s mechanism of action likely involves binding to specific molecular targets. Further studies are needed to elucidate its precise pathways.
Comparación Con Compuestos Similares
Imidazole-phenylpropenone stands out due to its imidazole ring and phenylpropenone backbone. Similar compounds include other imidazole derivatives like ketoconazole and econazole.
Remember that research in this field continues, and new insights may emerge. Imidazole-phenylpropenone’s multifaceted properties make it an intriguing subject for scientific exploration .
Propiedades
Número CAS |
109032-67-9 |
|---|---|
Fórmula molecular |
C18H12Cl2N2O |
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenyl)-2-imidazol-1-yl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H12Cl2N2O/c19-15-7-6-14(16(20)11-15)10-17(22-9-8-21-12-22)18(23)13-4-2-1-3-5-13/h1-12H |
Clave InChI |
XSBVAZIAAFXCIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



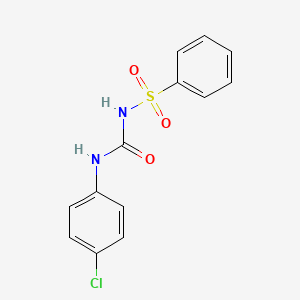
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14321764.png)
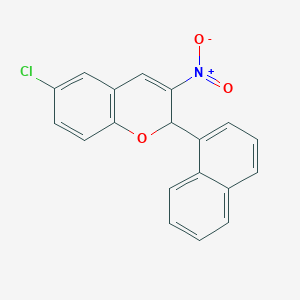
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
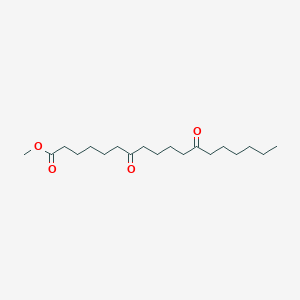
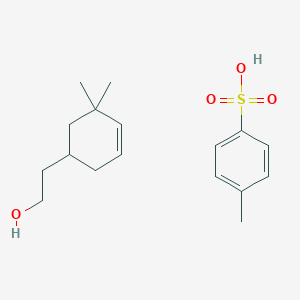
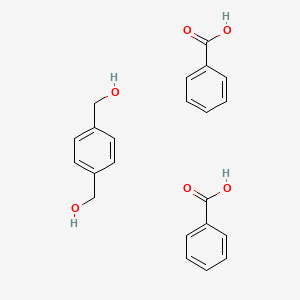

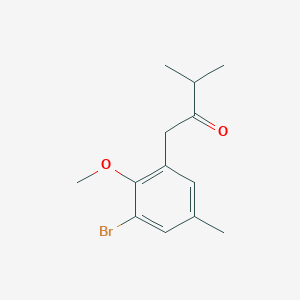
![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)

![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)

